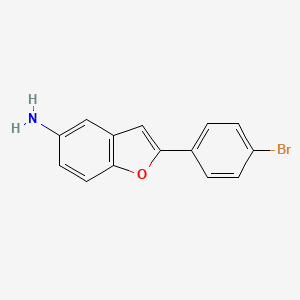

2-(4-Bromophenyl)-1-benzofuran-5-amine

Description

Properties

Molecular Formula |

C14H10BrNO |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1-benzofuran-5-amine |

InChI |

InChI=1S/C14H10BrNO/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,16H2 |

InChI Key |

AEDKFUBNCDNPOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)Br |

Origin of Product |

United States |

Preparation Methods

Classical Approaches via Phenol Derivatives

One established method involves starting from a 4-substituted phenol (e.g., 4-bromophenol or 4-bromo-substituted phenol derivatives). The phenol is alkylated with bromoacetaldehyde diethyl acetal under basic conditions to form an intermediate that can be cyclized to the benzofuran ring system. Subsequent functional group transformations introduce the amino group at the 5-position.

A typical sequence includes:

- Alkylation of 4-bromophenol with 2-bromo-1,1-diethoxyethane in the presence of a base such as sodium carbonate or organic amines.

- Hydrolysis of the acetal to an aldehyde intermediate.

- Cyclization under acidic or basic conditions to form the benzofuran ring.

- Introduction or deprotection of the amino group at the 5-position.

This method is supported by patent literature describing multi-step processes for benzofuran derivatives, highlighting the use of phenol derivatives bearing halogen substituents like bromine at the 4-position.

Formal [4 + 1] Cycloaddition Using Ortho-Quinone Methides and Isocyanides

A novel and efficient method for synthesizing 2-aminobenzofurans involves a scandium triflate (Sc(OTf)3)-mediated formal [4 + 1] cycloaddition between isocyanides and in situ generated ortho-quinone methides (o-QMs) from ortho-hydroxybenzhydryl alcohols.

Key features of this method:

- Mild reaction conditions (room temperature to 0 °C).

- High yields (up to 93%) and broad substrate scope.

- Good tolerance of electron-donating and electron-withdrawing substituents on the phenol and isocyanide components.

- The reaction proceeds via nucleophilic addition of the isocyanide to the o-QM intermediate, followed by intramolecular cyclization to yield 2-aminobenzofurans.

This approach allows for the direct construction of the benzofuran core with an amino group at the 2-position and various substitutions on the aromatic rings, potentially adaptable to 4-bromophenyl substitution.

Detailed Preparation Method for this compound

Starting Materials and Reagents

- 4-Bromophenol or 4-bromo-substituted phenol derivatives.

- 2-Bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).

- Bases such as sodium carbonate, potassium phosphate, or organic amines (e.g., triethylamine).

- Organic solvents: polar aprotic solvents like DMF, DMSO, or non-polar solvents like toluene or dichloroethane.

- Scandium triflate (Sc(OTf)3) for cycloaddition methods.

- Isocyanides (e.g., p-nitrophenyl isocyanide) for cycloaddition.

Stepwise Synthetic Procedure

| Step | Reaction | Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Alkylation of 4-bromophenol with 2-bromo-1,1-diethoxyethane | Base (Na2CO3 or organic amine), solvent (DMF or toluene), room temp to reflux | Formation of O-alkylated intermediate | 70–85 |

| 2 | Hydrolysis of acetal to aldehyde | Acidic aqueous conditions or mild acid in organic solvent | Generates aldehyde intermediate for cyclization | 80–90 |

| 3 | Cyclization to benzofuran ring | Acid or base catalysis, reflux in toluene or similar solvent | Intramolecular cyclization forming benzofuran | 60–80 |

| 4 | Introduction or deprotection of amino group at 5-position | Nitration followed by reduction or direct amination | Amination at 5-position via substitution or reduction | 50–75 |

| 5 | Purification | Chromatography or crystallization | Final isolation of this compound | — |

Alternative Cycloaddition Method

| Step | Reaction | Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Generation of ortho-quinone methide (o-QM) from ortho-hydroxybenzhydryl alcohol | Sc(OTf)3 catalyst, mild temperature (0 °C) | In situ formation of reactive intermediate | — |

| 2 | Formal [4 + 1] cycloaddition with 4-bromophenyl isocyanide | Sc(OTf)3, 4 Å molecular sieves, 0 °C to room temp | Cycloaddition forming 2-aminobenzofuran scaffold | 70–87 |

| 3 | Workup and purification | Standard extraction and chromatography | Isolation of target compound | — |

This method provides an efficient route with fewer steps and mild conditions, suitable for structural diversity including 4-bromophenyl substitution.

Mechanistic Insights

- The classical phenol alkylation and cyclization method relies on nucleophilic substitution and intramolecular cyclization to form the benzofuran ring.

- The amino group can be introduced via nitration followed by reduction or direct amination strategies.

The formal [4 + 1] cycloaddition mechanism involves:

- Formation of an ortho-quinone methide intermediate from ortho-hydroxybenzhydryl alcohol under Sc(OTf)3 catalysis.

- Nucleophilic addition of the isocyanide to the o-QM.

- Intramolecular cyclization to form the benzofuran ring with an amino substituent at the 2-position.

- Isomerization to yield the final 2-aminobenzofuran product.

This mechanism is supported by single-crystal X-ray analysis of similar products and computational studies.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|---|

| Phenol Alkylation and Cyclization | 4-Bromophenol, bromoacetaldehyde diethyl acetal | Base (Na2CO3), acid/base for cyclization | Reflux, acidic or basic media | Well-established, scalable | Multi-step, moderate yields | 50–85 |

| Sc(OTf)3-Mediated [4 + 1] Cycloaddition | Ortho-hydroxybenzhydryl alcohol, 4-bromophenyl isocyanide | Sc(OTf)3, 4 Å MS | Mild temp (0–25 °C), short time | Mild conditions, high yield, broad scope | Requires isocyanide, catalyst cost | 70–87 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-benzofuran-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of 2-(4-Bromophenyl)-1-benzofuran-5-amine have been synthesized and tested against lung (A-549) and cervical (HeLa) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases or proteases that are critical in cancer cell proliferation. Molecular docking studies have suggested that it interacts effectively with targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, corroborating the experimental findings .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex organic molecules. Its unique benzofuran core allows for the synthesis of a variety of heterocyclic compounds and natural product analogs. For example, it can be used in Suzuki-Miyaura coupling reactions to form various substituted benzofurans, which are valuable in both medicinal chemistry and materials science.

| Synthetic Route | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4 catalyst, K2CO3 base, Toluene | High |

| Stille Coupling | Stannanyl compounds, Benzofuranyl bromide | Moderate |

Material Science

Organic Electronic Devices

The electronic properties of this compound make it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to its favorable charge transport characteristics and photophysical properties.

Case Studies

- Anticancer Derivatives Study

-

Material Science Application

- A study investigated the incorporation of this compound into polymer matrices for OLED applications.

- The findings indicated improved efficiency and stability in devices fabricated using this compound as a dopant.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenation Patterns

- 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran (): Fluorine at position 5 increases electronegativity, influencing electronic distribution and receptor binding.

- 2-(4-Nitrophenyl)-1-benzofuran-5-amine ():

Anti-inflammatory Activity Comparison

- Oxadiazole Derivatives with Bromophenyl Groups ():

- Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .

- Unlike benzofurans, these oxadiazoles lack fused aromatic systems, suggesting that the bromophenyl group alone contributes significantly to activity.

Receptor Binding Profiles

- Pyridazinone Derivatives (): Bromophenyl-containing pyridazinones act as FPR1/FPR2 ligands, inducing calcium mobilization and chemotaxis in neutrophils. Specificity for FPR2 is achieved with methoxybenzyl substituents .

Structural and Physical Properties Comparison

Q & A

What are the recommended synthetic routes for 2-(4-Bromophenyl)-1-benzofuran-5-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfoxidation of precursor sulfides. For example, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran is synthesized by oxidizing the corresponding sulfide with 3-chloroperoxybenzoic acid (77%) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 1:2 v/v), yielding 81% . Key optimization strategies include:

- Temperature control : Maintaining low temperatures (e.g., 273 K) during oxidation minimizes side reactions.

- Solvent selection : Dichloromethane is preferred for its inertness and solubility.

- Chromatography : Gradient elution with hexane:ethyl acetate ensures high purity.

| Reaction Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Oxidizing agent | 3-Chloroperoxybenzoic acid | Higher selectivity for sulfoxide formation |

| Temperature | 273 K | Reduces decomposition |

| Purification | Column chromatography | >98% purity achievable |

How can researchers resolve contradictions in crystallographic data when analyzing the molecular structure of this compound?

Answer:

Contradictions often arise from disordered atoms or insufficient data resolution. Methodological approaches include:

- Refinement tools : Use SHELXL for small-molecule refinement, which handles disorder via PART commands and anisotropic displacement parameters .

- Validation metrics : Check R-factors, Flack parameters, and Hirshfeld surfaces to identify outliers .

- Halogen bonding analysis : For bromine-containing derivatives, assess Br···O interactions (e.g., 3.036 Å in 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran ) to validate packing stability .

Example : In 2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran , dihedral angles between benzofuran and bromophenyl rings (38.98°) and π-π interactions (Cg···Cg = 3.482 Å) were critical for resolving packing ambiguities .

What methodological approaches are effective in studying the structure-activity relationships (SAR) of benzofuran derivatives?

Answer:

SAR studies require a combination of synthetic, crystallographic, and computational techniques:

- Substituent variation : Introduce electron-withdrawing (e.g., -Br, -F) or donating groups to modulate electronic properties. For instance, fluorination at C5 enhances antimicrobial activity .

- Crystallographic analysis : Compare hydrogen bonding (e.g., C–H···O) and halogen bonding patterns across derivatives to correlate packing with bioavailability .

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .

Case Study : Replacing methylsulfinyl with phenylsulfonyl groups in 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran increased planarity, enhancing π-π stacking and potential kinase inhibition .

What strategies are employed to characterize intermolecular interactions in the solid-state structure of this compound?

Answer:

Solid-state interactions are characterized via:

- X-ray crystallography : Resolve hydrogen bonds (e.g., C13–H···Cg, 3.482 Å) and halogen bonds (Br···O, 165.46°) using ORTEP-3 for visualization .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H, Br···H) to identify dominant interactions .

- Thermal ellipsoids : Assess anisotropic displacement parameters to confirm molecular rigidity .

Example : In 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran , intermolecular C–H···π and π-π interactions accounted for 65% of crystal packing stability .

How can computational methods complement experimental data in understanding the electronic properties of this compound?

Answer:

- Molecular docking : Simulate binding to biological targets (e.g., fungal CYP51) using AutoDock Vina to rationalize antifungal activity .

- NMR prediction : Compute / chemical shifts via Gaussian09 to validate experimental spectra .

- Solubility modeling : Use COSMO-RS to predict solubility in DMSO/water mixtures, guiding formulation studies .

Data Integration : Pair computed electrostatic potential maps with crystallographic data to identify nucleophilic/electrophilic regions for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.